molecular formula C18H31NO4 B1238063 12-Nitro-9Z,12Z-octadecadienoic acid

12-Nitro-9Z,12Z-octadecadienoic acid

Cat. No.: B1238063
M. Wt: 325.4 g/mol
InChI Key: ZYFTUIURWQWFKQ-QIAGQCQHSA-N
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Description

12-Nitro-9Z,12Z-octadecadienoic acid (12-NO₂-9Z,12Z-ODE) is a nitro fatty acid derived from linoleic acid (9Z,12Z-octadecadienoic acid), a polyunsaturated omega-6 fatty acid. This compound features a nitro (-NO₂) group at the C12 position and retains the cis configuration at both double bonds (9Z and 12Z). Nitro fatty acids are endogenously formed under conditions of oxidative stress, particularly through reactions between nitric oxide (NO) derivatives and unsaturated lipids. They exhibit anti-inflammatory and signaling properties, modulating pathways such as NF-κB and PPARγ .

Properties

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(9Z,12E)-12-nitrooctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21)/b12-9-,17-14+

InChI Key

ZYFTUIURWQWFKQ-QIAGQCQHSA-N

SMILES

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-]

Isomeric SMILES

CCCCC/C=C(\C/C=C\CCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 10-Nitro-9Z,12Z-octadecadienoic Acid

The positional isomer 10-nitro-9Z,12Z-octadecadienoic acid (10-NO₂-9Z,12Z-ODE) shares the same molecular formula (C₁₈H₃₁NO₄) and mass (325.449 Da) as 12-NO₂-9Z,12Z-ODE but differs in the nitro group placement (C10 vs. C12). Studies indicate that positional isomers can exhibit distinct biological activities due to steric and electronic effects. For example, 10-NO₂-9Z,12Z-ODE demonstrates vasodilatory effects by activating soluble guanylate cyclase (sGC), while 12-NO₂-9Z,12Z-ODE may preferentially modulate macrophage inflammation .

Table 1: Comparison of Nitro Fatty Acid Isomers
Property 12-NO₂-9Z,12Z-ODE 10-NO₂-9Z,12Z-ODE
Molecular formula C₁₈H₃₁NO₄ C₁₈H₃₁NO₄
Average mass (Da) 325.449 325.449
Nitro group position C12 C10
Key biological activity Anti-inflammatory signaling Vasodilation, sGC activation
ChemSpider ID Not explicitly reported 4445433

Functional Group Variants: Hydroxy and Oxo Derivatives

9-Hydroxy-10E,12Z-octadecadienoic Acid (9-HODE)

9-HODE is a hydroxylated derivative of linoleic acid with a hydroxy (-OH) group at C8. Unlike nitro fatty acids, 9-HODE is a TRPV1 agonist implicated in pain signaling and oxidative stress responses. Its trans double bond at C10 (10E) distinguishes it from the cis configuration in 12-NO₂-9Z,12Z-ODE, affecting receptor binding .

9-Oxo-10E,12Z-octadecadienoic Acid (9-oxoODE)

9-oxoODE, an oxo derivative with a ketone group at C9, is a lipid peroxidation metabolite. It activates TRPV1 and contributes to nociception. The electron-withdrawing oxo group increases polarity compared to nitro fatty acids, influencing solubility and metabolic stability .

Table 2: Comparison with Hydroxy/Oxo Derivatives
Compound Functional Group Molecular Formula Mass (Da) Key Activity
12-NO₂-9Z,12Z-ODE -NO₂ (C12) C₁₈H₃₁NO₄ 325.449 Anti-inflammatory signaling
9-HODE -OH (C9) C₁₈H₃₂O₃ 296.451 TRPV1 activation, pain
9-oxoODE =O (C9) C₁₈H₃₀O₃ 294.43 Lipid peroxidation, TRPV1

Parent Compound: Linoleic Acid (9Z,12Z-octadecadienoic Acid)

Linoleic acid (C₁₈H₃₂O₂, 280.45 Da) serves as the precursor for 12-NO₂-9Z,12Z-ODE and its derivatives. Unlike nitro or oxo derivatives, linoleic acid lacks electrophilic substituents, making it less reactive in signaling pathways. It is essential for membrane structure and eicosanoid synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Nitro-9Z,12Z-octadecadienoic acid
Reactant of Route 2
12-Nitro-9Z,12Z-octadecadienoic acid

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